molecular formula C9H8Cl2O2 B12069936 Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)- CAS No. 99846-94-3

Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-

Cat. No.: B12069936
CAS No.: 99846-94-3
M. Wt: 219.06 g/mol
InChI Key: ACEXHGUSTUUXPS-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-, also known as 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone typically involves the chlorination of 2-methoxyacetophenone. The process can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.

  • Chlorination with Chlorine Gas

      Reagents: 2-methoxyacetophenone, chlorine gas.

      Conditions: The reaction is conducted in the presence of a catalyst such as iron(III) chloride (FeCl3) at room temperature or slightly elevated temperatures.

      :

      Reaction: C9H10O2+Cl2C9H8Cl2O2+HCl\text{C9H10O2} + \text{Cl2} \rightarrow \text{C9H8Cl2O2} + \text{HCl} C9H10O2+Cl2→C9H8Cl2O2+HCl

  • Chlorination with Thionyl Chloride

      Reagents: 2-methoxyacetophenone, thionyl chloride.

      Conditions: The reaction is carried out under reflux conditions.

      :

      Reaction: C9H10O2+SOCl2C9H8Cl2O2+SO2+HCl\text{C9H10O2} + \text{SOCl2} \rightarrow \text{C9H8Cl2O2} + \text{SO2} + \text{HCl} C9H10O2+SOCl2→C9H8Cl2O2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction

    • Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.
  • Substitution

    • The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.

Biology

The compound is used in biological research to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, derivatives of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

    • Similar structure with an additional methoxy group at the 5-position.
    • Exhibits different reactivity and biological activity due to the presence of the extra methoxy group.
  • 1-(5-Chloro-2-methoxyphenyl)ethanone

    • Lacks the second chlorine atom, resulting in different chemical properties and reactivity.
  • 2-Chloro-1-(2,5-dimethylphenyl)ethanone

    • Contains methyl groups instead of methoxy groups, leading to variations in physical and chemical properties.

Uniqueness

2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

99846-94-3

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

ACEXHGUSTUUXPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)CCl

Origin of Product

United States

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